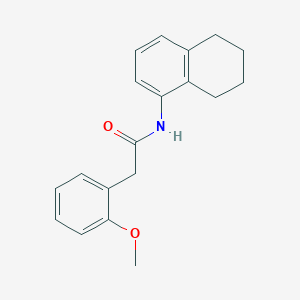
5-bromo-N-4-morpholinyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-4-morpholinyl-2-furamide, also known as BML-210, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-N-4-morpholinyl-2-furamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. 5-bromo-N-4-morpholinyl-2-furamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, 5-bromo-N-4-morpholinyl-2-furamide has been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-bromo-N-4-morpholinyl-2-furamide has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, 5-bromo-N-4-morpholinyl-2-furamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been found to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-4-morpholinyl-2-furamide in lab experiments is its specificity. The compound has been found to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, which is an enzyme that plays a key role in maintaining the integrity of the gastrointestinal tract. Additionally, 5-bromo-N-4-morpholinyl-2-furamide has been found to be stable and soluble in aqueous solutions, which makes it suitable for use in in vitro experiments.
One of the limitations of using 5-bromo-N-4-morpholinyl-2-furamide in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 5-bromo-N-4-morpholinyl-2-furamide is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-N-4-morpholinyl-2-furamide. One direction is to further investigate the mechanism of action of the compound. This will help to elucidate the specific enzymes and signaling pathways that are targeted by 5-bromo-N-4-morpholinyl-2-furamide. Another direction is to investigate the potential therapeutic applications of 5-bromo-N-4-morpholinyl-2-furamide in vivo. This will help to determine the efficacy and safety of the compound in animal models. Additionally, further studies are needed to investigate the potential toxicity of 5-bromo-N-4-morpholinyl-2-furamide and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 5-bromo-N-4-morpholinyl-2-furamide involves the reaction of 5-bromo-2-furoic acid with morpholine in the presence of thionyl chloride. The resulting product is then treated with ammonium hydroxide to yield 5-bromo-N-4-morpholinyl-2-furamide. This method has been optimized to produce the compound in high yields and purity.
Applications De Recherche Scientifique
5-bromo-N-4-morpholinyl-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
Propriétés
IUPAC Name |
5-bromo-N-morpholin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKZCGVMJNBUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-morpholinofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)






![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)

